molecular formula C21H15Cl2NO4S B2802748 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide CAS No. 896363-83-0

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide

Cat. No.: B2802748
CAS No.: 896363-83-0
M. Wt: 448.31
InChI Key: NWUZGTUBAZXPDN-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide is a sophisticated organic compound of significant interest in pharmaceutical and medicinal chemistry research. Its molecular architecture features a benzamide core substituted with a methylsulfonyl group, linked to a 4-chloro-2-(2-chlorobenzoyl)phenyl moiety. This structure, characterized by electron-withdrawing substituents including chlorobenzoyl and sulfonyl components, contributes to the compound's stability and potential for specific interactions with biological targets . The compound's primary research value lies in its role as a key intermediate in the synthesis and development of novel bioactive molecules . Structural analogs of this compound, particularly benzamide derivatives, are being actively investigated for their inhibitory activity on the Hedgehog (Hh) signaling pathway . This pathway is a crucial target in oncology research, and inhibitors can play a role in studying and potentially treating cancers such as basal cell carcinoma and medulloblastoma . The methylsulfonyl group is a notable functional feature, often incorporated into drug candidates to influence the molecule's metabolic stability and overall pharmacokinetic profile . Researchers utilize this compound in hit-to-lead optimization campaigns, where its well-defined composition ensures reproducibility in experimental results . It is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO4S/c1-29(27,28)19-9-5-3-7-15(19)21(26)24-18-11-10-13(22)12-16(18)20(25)14-6-2-4-8-17(14)23/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUZGTUBAZXPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its molecular characteristics, biological mechanisms, and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C24H20Cl2N2O4S
  • Molecular Weight: 503.39 g/mol
  • IUPAC Name: this compound

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of chlorinated phenyl groups and a methylsulfonyl moiety enhances its potential interactions with biological targets.

Research indicates that this compound exhibits various pharmacological effects:

  • Inhibition of Receptor Functions: It has been reported to inhibit the functions of CCR2 and CCR9 receptors, which are involved in inflammatory responses and immune cell trafficking .
  • Antimicrobial Properties: The compound shows potential as an antimicrobial agent, affecting various bacterial strains through mechanisms that may involve disruption of cellular integrity or interference with metabolic pathways .
  • Anti-inflammatory Effects: Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

Case Study 1: Inhibition of CCR Receptors
A study focused on the compound's ability to inhibit CCR2 and CCR9 receptors demonstrated significant reductions in inflammatory markers in vitro. The findings suggest that this compound could be a candidate for treating diseases such as asthma and rheumatoid arthritis, where these receptors play critical roles .

Case Study 2: Antimicrobial Activity
In vitro assays have shown that this compound exhibits activity against various pathogenic bacteria, including resistant strains. The compound's mechanism appears to involve the inhibition of bacterial protein synthesis, leading to cell death .

Data Table: Biological Activities Summary

Activity TypeMechanismReference
CCR InhibitionModulation of immune cell trafficking
AntimicrobialDisruption of protein synthesis
Anti-inflammatoryReduction of inflammatory cytokines

Scientific Research Applications

Medicinal Chemistry

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide is primarily investigated for its potential therapeutic properties. It has been noted for:

  • Antimicrobial Activity : The compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa . In comparative studies, it demonstrated effectiveness similar to established antibiotics like ciprofloxacin.
  • Anticonvulsant Properties : Research indicates that thiazole derivatives, related to this compound, show anticonvulsant effects, suggesting that similar structures may have neuroprotective benefits .

Biological Studies

This compound is also explored for its interactions with biological systems:

  • GABA Receptor Modulation : It has been shown to interact with GABA receptors, which play a crucial role in neurotransmission. This interaction may influence conditions such as epilepsy and anxiety disorders .
  • Cell Signaling Pathways : Studies indicate that the compound can modulate cell signaling pathways, impacting gene expression and cellular metabolism, which is vital for understanding its pharmacological mechanisms .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various thiazole derivatives, this compound was tested against S. aureus and Pseudomonas aeruginosa. The results indicated that the compound exhibited potent antibacterial activity comparable to standard antibiotics, showcasing its potential as a therapeutic agent .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of thiazole derivatives, where this compound was evaluated for anticonvulsant activity. The study revealed that compounds with similar structural motifs demonstrated significant protection in seizure models, indicating a potential pathway for developing new anticonvulsant medications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula CAS No. Notable Features Source
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide (Target) 4-chloro, 2-(2-chlorobenzoyl), 2-methylsulfonyl Not explicitly provided High lipophilicity due to dual chloro groups; methylsulfonyl enhances polarity.
2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide 4-chloro, 2-(2-chlorobenzoyl), 2-chloro 94546-20-0 Lacks methylsulfonyl; chloro substituent may reduce solubility.
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide 5-chloro, 2-hydroxy, 4-methanesulfonyl C₁₄H₁₂ClNO₄S 1262010-41-2 Hydroxy group introduces hydrogen bonding; methanesulfonyl at para position.
4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide 4-chloro, 3-sulfamoyl (furan-linked), 2-hydroxy-4-methylphenyl C₁₉H₁₇ClN₂O₅S 566165-25-1 Sulfamoyl-furan moiety enhances hydrogen bonding; methylphenyl increases bulk.
N-(4-chloro-2-{[(5-chloropyridin-2-yl)amino]carbonyl}phenyl)-2-fluoro-4-(methylamino)benzamide 4-chloro, pyridinylamino-carbonyl, 2-fluoro, 4-methylamino Pyridine and fluoro groups may improve binding specificity in drug design.
N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester 2-chlorobenzoyl, L-tyrosyl, L-phenylalanine methyl ester Peptide backbone with 2-chlorobenzoyl; likely protease-targeted applications.

Key Observations

Substituent Effects on Polarity and Solubility: The methylsulfonyl group in the target compound and 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide introduces strong electron-withdrawing effects, enhancing polarity compared to purely halogenated analogs (e.g., 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide ).

Hydrogen Bonding and Bioactivity :

  • Compounds with hydroxy groups (e.g., 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide ) or sulfamoyl linkages (e.g., 4-chloro-3-(furan-2-ylmethylsulfamoyl)-benzamide ) exhibit enhanced hydrogen-bonding capacity, which may improve target binding in enzymatic or receptor-based applications.

Research Implications

  • Drug Design : The methylsulfonyl group in the target compound could improve metabolic stability compared to chloro analogs, as seen in sulfonamide-containing pharmaceuticals .
  • Agrochemical Potential: Structural parallels to pesticidal benzamides (e.g., flutolanil, cyprofuram ) suggest possible utility in crop protection, though further testing is required.
  • Crystallographic Studies : Related benzamides (e.g., N-(4-chlorophenyl)-2-hydroxybenzamide ) have been crystallographically characterized, providing a roadmap for analyzing the target’s solid-state properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates. Optimization involves controlling pH (e.g., neutral to slightly acidic conditions) and temperature (25–30°C). For example, fluorescence studies of analogous benzamides achieved optimal yields at pH 5 and 25°C . Purification via column chromatography and validation by thin-layer chromatography (TLC) ensures product integrity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Answer : Essential techniques include:

  • IR spectroscopy : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹).
  • NMR (¹H and ¹³C) : For aromatic proton environments and methylsulfonyl group characterization.
  • Mass spectrometry : To verify molecular ion peaks and fragmentation patterns.
  • Elemental analysis : For empirical formula validation.
    These methods are standard for benzamide derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended for data refinement?

  • Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. Use SHELX (e.g., SHELXL for refinement) to model electron density maps and resolve disorder. Tools like ORTEP-3 and WinGX facilitate graphical representation and data analysis. For example, SHELX is widely used for small-molecule refinement due to its robustness in handling high-resolution data .

Q. What methodological considerations are critical for fluorescence-based studies of this benzamide derivative?

  • Answer : Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance fluorescence intensity.
  • pH optimization : Maximum intensity observed at pH 5 due to protonation/deprotonation effects on the amide group.
  • Temperature control : Stability at 25°C, with quenching observed at higher temperatures.
  • Binding constant determination : Use Stern-Volmer plots to quantify interactions with biological targets.
    These conditions were validated for structurally similar benzamides .

Q. How can researchers reconcile discrepancies in reported biological activities of structurally analogous compounds?

  • Answer : Discrepancies may arise from variations in:

  • Purity : Validate via TLC and elemental analysis.
  • Stereochemistry : Use chiral HPLC or circular dichroism (CD) for enantiomeric resolution.
  • Assay conditions : Standardize cell lines, incubation times, and enzyme concentrations.
    Computational tools like molecular docking (e.g., AutoDock Vina) predict binding modes to explain divergent activities .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice of this compound?

  • Answer : Employ graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., chains, rings). Tools like Mercury (CCDC) visualize packing motifs, while SHELX refines H-bond distances and angles. Studies on related benzamides highlight the role of sulfonyl and amide groups in stabilizing crystal structures .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the enzymatic inhibition potency of this compound?

  • Answer : Cross-validate using:

  • Surface plasmon resonance (SPR) : For real-time kinetic analysis of enzyme binding.
  • Fluorescence quenching : To measure ligand-receptor dissociation constants (Kd).
  • In vitro assays : Compare IC₅₀ values across multiple cell lines.
    Contradictions may stem from assay sensitivity or compound aggregation; dynamic light scattering (DLS) can detect aggregates .

Methodological Tables

Parameter Optimal Condition Technique Reference
Synthesis pH5.0Potentiometric titration
Fluorescence λexem340/380 nmSpectrofluorometry
Crystallography SoftwareSHELXL, WinGXX-ray diffraction

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